(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a bromopyridinyl group, a phenyltriazolyl group, and an azetidinyl group linked by a methanone . This compound is likely to be a key small organic molecule for potential treatment of type II diabetes mellitus .
Synthesis Analysis
The synthesis of this compound might involve several steps, including the formation of the bromopyridinyl group, the phenyltriazolyl group, and the azetidinyl group, followed by their coupling via a methanone linker . The exact synthesis process would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The bromopyridinyl group, the phenyltriazolyl group, and the azetidinyl group are likely to contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound might undergo various chemical reactions, depending on the conditions. For example, the bromopyridinyl group might undergo nucleophilic substitution reactions, while the phenyltriazolyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, while its stability would be affected by the strength of its chemical bonds .科学的研究の応用
Treatment of Type II Diabetes Mellitus
This compound has been identified as a potential small organic molecule for the treatment of type II diabetes mellitus. In vitro studies against yeast α-glucosidase have shown that certain derivatives of this compound exhibit significant enzyme inhibitory potential . This enzyme plays a crucial role in the carbohydrate digestion process, and its inhibition can help manage blood sugar levels in diabetic patients.
Antibacterial Applications
Amino pyrimidine derivatives, which are structurally related to this compound, have demonstrated a range of biological activities, including antibacterial effects . This suggests that (5-bromopyridin-3-yl)-related compounds could be synthesized and studied for their potential use as antibacterial agents.
Antitumor and Antifungal Activities
The core structure of this compound is associated with antitumor and antifungal properties . Research into similar compounds has revealed their potential in treating various forms of cancer and fungal infections, indicating that further exploration into the antitumor and antifungal applications of this compound could be fruitful.
Antidepressant Effects
Compounds with a similar chemical structure have been used in the past for their antidepressant properties . This opens up the possibility of synthesizing and testing (5-bromopyridin-3-yl)-based compounds for their efficacy in treating depression.
Analgesic and Anti-inflammatory Uses
Thiourea derivatives, which are related to the chemical structure of this compound, have been used as analgesics and anti-inflammatory agents . This suggests that (5-bromopyridin-3-yl)-based compounds could potentially be developed for pain relief and inflammation reduction.
Carbonic Anhydrase Inhibition
Some thiourea derivatives act as carbonic anhydrase inhibitors . Carbonic anhydrases are enzymes that play a significant role in physiological processes like respiration and acid-base balance. Inhibitors of these enzymes are used to treat conditions like glaucoma, epilepsy, and mountain sickness.
作用機序
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key therapeutic target in the treatment of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a reduction in the rate at which complex carbohydrates are broken down into glucose, thereby reducing postprandial hyperglycemia (high blood sugar levels after meals), a common issue in individuals with type II diabetes .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This can help to manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications.
Safety and Hazards
将来の方向性
Given its potential role in the treatment of type II diabetes mellitus, future research on this compound could focus on optimizing its synthesis, improving its efficacy as an α-glucosidase inhibitor, and assessing its safety profile . Further studies could also explore its potential applications in other therapeutic areas.
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c18-14-6-13(7-19-8-14)17(24)22-9-15(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMASTLQAJMUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。